Hydrogenmolybdate

Beschreibung

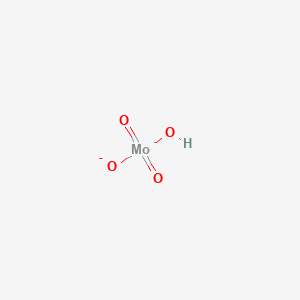

Structure

2D Structure

Eigenschaften

Molekularformel |

HMoO4- |

|---|---|

Molekulargewicht |

161 g/mol |

IUPAC-Name |

hydroxy-oxido-dioxomolybdenum |

InChI |

InChI=1S/Mo.H2O.3O/h;1H2;;;/q+1;;;;-1/p-1 |

InChI-Schlüssel |

NIBXJCYCRLUCEJ-UHFFFAOYSA-M |

SMILES |

O[Mo](=O)(=O)[O-] |

Kanonische SMILES |

O[Mo](=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Theoretical Frameworks and Computational Methodologies in Hydrogenmolybdate Studies

Quantum Chemical Approaches for Electronic Structure and Bonding Analysis

Quantum chemical methods are fundamental tools for investigating the intrinsic properties of the hydrogenmolybdate anion and its interactions at a molecular level.

Density Functional Theory (DFT) Applications to this compound Anion

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a versatile tool in chemistry and materials science for predicting and interpreting the behavior of complex systems at the atomic scale. wikipedia.orgmdpi.com DFT calculations have been instrumental in understanding the electronic properties and structure of molybdenum oxides and oxyanions. For instance, studies on molybdenum trioxide (MoO₃), a precursor to molybdic acid and its anions, have utilized DFT to model its layered structure and the effects of oxygen vacancies on its electronic properties. acs.orgresearchgate.net Standard DFT methods can sometimes struggle with describing anions due to self-interaction errors, but techniques have been developed to overcome these limitations, such as using localized basis sets or embedding environments. arxiv.orgrsc.org

In the context of the this compound anion ([HMoO₄]⁻), DFT helps in elucidating the nature of the Mo-O and O-H bonds, charge distribution, and molecular orbital energies. mdpi.comresearchgate.networdpress.com These calculations provide a theoretical foundation for understanding the anion's reactivity and its role in various chemical processes. For example, DFT has been used to study the electronic structure of MoO₃ and MoO₂, providing results that align well with experimental data from X-ray photoemission spectra. wordpress.com The choice of functional, such as the generalized gradient approximation (GGA) or hybrid functionals like HSE06, is crucial for obtaining accurate results that are consistent with experimental band gaps and crystal structures. researchgate.netarxiv.org

Ab Initio Calculations for Speciation and Reaction Energetics

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are crucial for studying the speciation and reaction energetics of molybdenum compounds in aqueous solutions. wikipedia.org These methods, including Hartree-Fock (HF) and post-Hartree-Fock approaches, provide a rigorous framework for calculating molecular properties. wikipedia.org

Ab initio molecular dynamics (AIMD) simulations have been particularly insightful. acs.org For example, first-principles molecular dynamics has been used to determine that the true solution structure of molybdic acid is MoO₂(OH)₂(H₂O)₂. researchgate.net Such simulations can also elucidate reaction mechanisms, like the dissociation of water on molybdenum disulfide (MoS₂) edges, revealing multiple pathways and their corresponding activation energy barriers. acs.org These calculations are essential for understanding the formation and interconversion of different molybdenum species, including this compound, in solution. researchgate.netresearchgate.net By computing the energetics of protonation and polymerization reactions, these methods help to build a comprehensive picture of molybdenum chemistry under various conditions. mit.edu

Molecular Dynamics Simulations of this compound in Solution Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of ions in solution. ucl.ac.ukrsc.org By simulating the movement of atoms and molecules over time, MD provides insights into solvation structures, diffusion coefficients, and the influence of ions on the properties of water. ucl.ac.uk

For this compound, MD simulations can reveal how the anion interacts with surrounding water molecules, forming a hydration shell. These simulations can quantify structural and dynamic properties, such as radial distribution functions and diffusion coefficients for the ions and water molecules. ucl.ac.ukmdpi.com The interactions between the this compound ion and water are crucial for understanding its stability and reactivity in aqueous environments. MD simulations, often coupled with quantum mechanical methods in a QM/MM (Quantum Mechanics/Molecular Mechanics) approach, can accurately model these complex systems. rsc.org For instance, simulations have shown that at high acetate (B1210297) concentrations, water availability for the reduction of molybdate (B1676688) may be reduced due to solvation of salts. ubc.ca

Thermodynamic Modeling of Aqueous Molybdenum Species Equilibria

Thermodynamic modeling is essential for predicting the behavior of molybdenum species under different chemical conditions, such as varying pH and redox potential.

Protonation Equilibria and Ionization Constants of Molybdic Acid Derivatives

The speciation of molybdenum in aqueous solution is highly dependent on pH. Molybdic acid (H₂MoO₄) is a weak diprotic acid that undergoes successive protonation equilibria. journals.co.zaresearchgate.net In basic, neutral, and slightly acidic solutions, the deprotonated molybdate ion (MoO₄²⁻) is the dominant species. researchgate.net As the pH decreases, protonation occurs to form the this compound anion ([HMoO₄]⁻) and then neutral molybdic acid. researchgate.netresearchgate.net

Spectrophotometric and potentiometric studies have been conducted to determine the ionization constants (pKa values) for these equilibria. journals.co.zajournals.co.za For instance, it has been shown that in dilute solutions, molybdic acid is monomeric and ionizes in two steps. journals.co.za The first and second ionization constants of molybdic acid have been determined to be very close to each other, which has been attributed to a change in the coordination of molybdenum from tetrahedral in molybdate to octahedral in molybdic acid. journals.co.za The temperature dependence of these ionization constants has also been investigated, showing that the stability of H₂MoO₄ decreases relative to [HMoO₄]⁻ at temperatures up to 300°C. researchgate.net

Table 1: Ionization Constants of Molybdic Acid at 25°C

| Equilibrium | pKa | Reference |

| H₂MoO₄ ⇌ [HMoO₄]⁻ + H⁺ | ~3.9 - 4.0 | journals.co.zaresearchgate.net |

| [HMoO₄]⁻ ⇌ [MoO₄]²⁻ + H⁺ | ~4.2 - 4.4 | journals.co.zaresearchgate.net |

Note: The exact pKa values can vary depending on the experimental conditions such as ionic strength.

Prediction of this compound Predominance Regions (e.g., Eh-pH Diagrams)

Eh-pH diagrams, also known as Pourbaix diagrams, are a valuable tool for visualizing the stability and predominance of different aqueous species as a function of redox potential (Eh) and pH. imoa.infonrc.gov These diagrams are constructed based on thermodynamic data and are used to predict which molybdenum species will be most stable under specific environmental conditions. unm.educhnosz.net

For molybdenum, Eh-pH diagrams show that the molybdate ion (MoO₄²⁻) is the predominant species in oxidizing, alkaline to neutral conditions. imoa.infowikipedia.org As the pH becomes more acidic, the this compound anion ([HMoO₄]⁻) becomes the dominant species in a narrow pH range, typically between approximately 3 and 5. wikipedia.orgcore.ac.ukresearchgate.net At even lower pH values, neutral molybdic acid (H₂MoO₄) predominates. core.ac.ukresearchgate.net Under more reducing conditions, molybdenum can exist in lower oxidation states, such as Mo(IV) or Mo(III) species. researchgate.net The construction of these diagrams can be complex, especially when considering the formation of polymeric species like heptamolybdate or octamolybdate at higher molybdenum concentrations. imoa.infowikipedia.org Geochemical modeling software often utilizes these thermodynamic principles to predict the fate and transport of molybdenum in natural and contaminated environments. core.ac.ukmtech.edu

Advanced Spectroscopic and Structural Elucidation Techniques

X-ray Absorption Spectroscopy (XAS) for Molybdenum Coordination Environment

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local atomic structure around a particular element, in this case, molybdenum. uu.nlrsc.org It is a powerful tool for studying both crystalline and disordered materials, making it highly suitable for analyzing hydrogenmolybdate in various states. uu.nl The technique is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govgeobiology.dk

Extended X-ray Absorption Fine Structure (EXAFS) Analysis

EXAFS provides information about the local atomic environment of the absorbing atom, including interatomic distances, coordination numbers, and the types of neighboring atoms. geobiology.dk The analysis of the EXAFS region, which extends from about 150 to 900 eV above the absorption edge, can elucidate the bond lengths and coordination shells surrounding the molybdenum atom. geobiology.dk

In the context of this compound and related molybdate (B1676688) species, EXAFS studies have been instrumental in confirming the tetrahedral coordination of molybdenum. For instance, in situ XAS studies of Mo(VI) speciation in hydrothermal brines have shown that the molybdate anion (MoO₄²⁻) and, by extension, the this compound ion (HMoO₄⁻), maintain a tetrahedral geometry over a wide range of temperatures. researchgate.net The analysis of EXAFS data can yield precise Mo-O bond lengths. For example, a study reported Mo-O distances of 1.771-1.777 Å for molybdate. researchgate.net The reliability of EXAFS analysis is enhanced when a known crystallographic structure is used as a starting point for refining the data, allowing for the determination of coordination numbers with good accuracy. hyomen.org

Table 1: Representative EXAFS-Derived Structural Parameters for Molybdate Species

| Parameter | Value | Reference |

| Mo-O Bond Length | 1.771-1.777 Å | researchgate.net |

| Coordination Number | ~4 | geobiology.dkresearchgate.net |

This table presents typical structural parameters for the molybdate ion, which is closely related to this compound, as determined by EXAFS analysis.

X-ray Absorption Near-Edge Structure (XANES) for Oxidation States and Coordination

The XANES region, which encompasses the energy range from just below to about 50 eV above the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. geobiology.dknih.gov The position and features of the absorption edge, including pre-edge peaks, provide a fingerprint of the electronic structure of the molybdenum atom. geobiology.dkresearchgate.net

For molybdenum compounds, the K-edge XANES spectra are particularly informative. A distinct pre-edge feature is often observed for Mo(VI) compounds, especially those with tetrahedral coordination, due to electronic transitions to empty 4d orbitals. researchgate.net The intensity and position of this pre-edge peak can help distinguish between tetrahedral and octahedral coordination environments. researchgate.net Furthermore, the energy of the main absorption edge shifts to higher values with an increasing oxidation state of molybdenum. geobiology.dkresearchgate.net This allows for the determination of the formal oxidation state of molybdenum in this compound, which is expected to be +6. nbuv.gov.ua Studies have shown a linear relationship between the Mo K-edge energy shift and the oxidation state. nbuv.gov.ua

Table 2: Key XANES Features for Molybdenum Compounds

| Feature | Interpretation | Reference(s) |

| Intense Pre-edge Peak | Characteristic of Mo(VI) in a non-centrosymmetric (e.g., tetrahedral) environment. | researchgate.net |

| Edge Position Shift | Shifts to higher energy with increasing oxidation state. | geobiology.dkresearchgate.netnbuv.gov.ua |

| Post-edge Resonances | Provides information about the arrangement of neighboring atoms. | geobiology.dk |

This table summarizes key features in the XANES spectra of molybdenum compounds and their structural and electronic interpretations.

Vibrational Spectroscopy for this compound Ligand Characterization

Infrared (IR) Spectroscopy of Mo-O and O-H Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. tanta.edu.egelte.hu The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. uobabylon.edu.iq For this compound, IR spectroscopy is particularly useful for identifying the vibrations of the Mo-O and O-H bonds.

The region between 750 and 1000 cm⁻¹ in the IR spectrum is crucial for identifying metal-oxygen bonds, specifically Mo-O and Mo=O stretching vibrations. researchgate.net For instance, the Mo=O stretching vibration in some molybdenum oxides is observed around 920-980 cm⁻¹, while Mo-O-Mo stretching vibrations appear at lower frequencies, such as around 815 cm⁻¹. researchgate.net The presence of the hydroxyl group (O-H) in this compound gives rise to characteristic stretching and bending vibrations. The O-H stretching vibration typically appears as a broad band in the region of 3300-3400 cm⁻¹ due to hydrogen bonding. uobabylon.edu.iq

Table 3: Typical IR Vibrational Frequencies for Bonds in Molybdate-Related Species

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference(s) |

| Mo=O Stretch | 920 - 980 | researchgate.netresearchgate.net |

| Mo-O-Mo Stretch | ~815 - 873 | researchgate.netresearchgate.net |

| O-H Stretch (H-bonded) | 3300 - 3400 | uobabylon.edu.iq |

| δ(H₂O) Bend | ~1622 | researchgate.net |

This table provides a summary of characteristic infrared absorption frequencies for key vibrational modes in compounds containing molybdate and hydroxyl groups.

Raman Spectroscopy for Solution-Phase Species Identification

Raman spectroscopy is a complementary technique to IR spectroscopy that relies on the inelastic scattering of monochromatic light. sepscience.com It is particularly advantageous for studying aqueous solutions because the Raman signal of water is weak. europeanpharmaceuticalreview.com This makes it an excellent tool for identifying different molybdate species, including this compound, in solution as a function of pH and concentration. researchgate.netnih.gov

Raman spectra can distinguish between different polyoxomolybdate species that may form in solution under acidic conditions. researchgate.net The technique can provide a spectral fingerprint for each species, allowing for their identification and the study of equilibria between them. nih.govresearchgate.net For example, studies have used Raman spectroscopy to investigate the formation of various molybdenum species in acidic solutions, providing insights into their structure and stability. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. alfa-chemistry.comwikipedia.org It is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. wikipedia.orgnih.gov

For this compound, NMR spectroscopy can provide insights into its structure and behavior in solution that are not readily accessible by other techniques. nih.gov By analyzing the chemical shifts, coupling constants, and relaxation times of NMR-active nuclei (such as ¹H and ¹⁷O), it is possible to probe the protonation state of the molybdate ion and the dynamics of proton exchange with the solvent. nih.gov Solution-state NMR is unique in its ability to provide high-resolution structural and dynamic information at the level of individual atoms, which is crucial for understanding the behavior of dynamic systems like this compound in aqueous environments. alfa-chemistry.com While direct NMR data specifically for the this compound ion is specialized, the principles of NMR are broadly applicable to studying its solution chemistry. mdpi.com

Advanced Crystallographic Studies of this compound-Related Compounds

Research in this area has successfully characterized a vast array of polyoxomolybdate structures. A significant achievement was the structural determination of the exceptionally large isopolymolybdate ion, [Mo₃₆O₁₁₂(H₂O)₁₆]⁸⁻. Crystallographic analysis of its sodium and potassium salts revealed a centrosymmetric, ring-like structure with approximate 2/m symmetry. iaea.orgiucr.org These studies highlighted unusual features for isopolymolybdates, such as the presence of four pentagonal bipyramidal MoO₇ polyhedra and water molecules acting as bridging ligands between two molybdenum atoms. iaea.orgiucr.orgosti.gov The typical coordination for molybdenum in these large anions is octahedral, with MoO₆ units sharing edges or vertices. wikipedia.org

Crystallographic studies have also been fundamental in identifying the various isopolymolybdate anions that can act as building blocks for more complex materials. These include, but are not limited to, hexamolybdate ([Mo₆O₁₉]²⁻), heptamolybdate ([Mo₇O₂₄]⁶⁻, also known as paramolybdate), and various forms of octamolybdate ([Mo₈O₂₆]⁴⁻). wikipedia.orgresearchgate.netrsc.org For instance, detailed refinements of the ammonium (B1175870) and potassium salts of heptamolybdate tetrahydrate confirmed the structure originally proposed by Lindqvist and provided precise unit cell parameters. rsc.org Similarly, different isomers of the octamolybdate ion, such as the α-, β-, and η-types, have been identified through single-crystal X-ray diffraction of their respective salts, often co-crystallized with metal-organic complexes. researchgate.netresearchgate.netresearchgate.net

The versatility of these molybdate units is further demonstrated in the construction of hybrid inorganic-organic compounds and multidimensional frameworks. researchgate.net By altering reaction conditions such as pH or introducing different organic ligands or metal cations, researchers can direct the assembly of specific polyoxomolybdate clusters into novel architectures. researchgate.netresearchgate.net Crystallographic analysis is the primary tool for verifying the resulting structures, as seen in the characterization of a 3D Silverton-type polyoxomolybdate, NH₄{Mn₄[PrMo₁₂O₄₂]}·18H₂O, and various chiral frameworks based on amino acid functionalized polyoxomolybdates. nih.govrsc.org

The following tables summarize key crystallographic data for a selection of this compound-related compounds, illustrating the structural diversity elucidated by these advanced techniques.

Table 1: Crystallographic Data for Selected Isopolymolybdate Compounds

| Compound Formula | Common Name/Type | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| (NH₄)₆[Mo₇O₂₄]·4H₂O | Ammonium Heptamolybdate | Monoclinic | P2₁/c | a = 8.3934 Å, b = 36.1703 Å, c = 10.4715 Å, β = 115.958° | rsc.org |

| K₆[Mo₇O₂₄]·4H₂O | Potassium Heptamolybdate | Monoclinic | P2₁/c | a = 8.15 Å, b = 35.68 Å, c = 10.30 Å, β = 115.2° | rsc.org |

| (LH)₄Mo₈O₂₆₂ | Octamolybdate Hybrid | - | - | - | researchgate.net |

| Na₈[Mo₃₆O₁₁₂(H₂O)₁₆]·58H₂O | 36-Molybdate | Monoclinic | - | - | iaea.orgosti.gov |

Table 2: Crystallographic Data for Selected Heteropolymolybdate and Complex Compounds

| Compound Formula | Compound Type | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| NH₄{Mn₄[PrMo₁₂O₄₂]}·18H₂O | Silverton-type POMo | Cubic | Fd-3 | - | nih.gov |

| [Na(H₂O)₂][Na(H₂O)₃][TeMo₆O₂₁(O₂CCH₂NH₃)₃]·2.5H₂O | Chiral Heteropolymolybdate | Monoclinic | P2₁ | - | rsc.org |

| [{Ni(phen)₂}₂(Mo₈O₂₆)] | Octamolybdate-supported Metal Complex | Monoclinic | P2₁/c | a = 10.446 Å, b = 12.103 Å, c = 21.956 Å, β = 97.81° | researchgate.net |

Synthetic Strategies and Precursor Role of Hydrogenmolybdate

Controlled Synthesis of Hydrogenmolybdate and its Salts

The synthesis of simple and complex this compound salts requires careful control over reaction parameters, primarily pH, concentration, and temperature. The molybdate (B1676688) ion ([MoO₄]²⁻) in aqueous solution undergoes protonation and subsequent condensation as the pH is lowered. This process leads to the formation of various isopolymolybdate anions, which can be isolated as crystalline salts by introducing appropriate counter-cations.

A common precursor for these syntheses is sodium molybdate (Na₂MoO₄) or ammonium (B1175870) molybdate. For instance, the preparation of polyoxomolybdate-bisphosphonate complexes often starts by dissolving a precursor like Na₂MoO₄ or ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄) in water, followed by strict pH control. google.com The specific polyoxomolybdate species formed, such as the heptamolybdate ([Mo₇O₂₄]⁶⁻) or the α- and β-isomers of octamolybdate ([Mo₈O₂₆]⁴⁻), is highly dependent on the final pH of the solution. researchgate.netnih.gov

One patented method for preparing ammonium dimolybdate involves adjusting the pH of a molybdenum ammonia (B1221849) leaching solution to between 8.5 and 10.0, followed by the addition of hydrogen peroxide. google.com The product is then precipitated by adding an organic solvent like methanol (B129727) or ethanol (B145695) and drying the resulting solid. google.com Another approach involves reacting a molybdenum compound with a solid vulcanizing agent in an aqueous solution while removing the ammonia gas generated to drive the reaction equilibrium towards the desired ammonium thiomolybdate product. google.com

The synthesis of methylammonium (B1206745) polyoxomolybdates from methylammonium monomolybdate ((CH₃NH₃)₂[MoO₄]) can be achieved through two primary methods: acidification in an aqueous solution or solid-state heating. uwa.edu.au Controlling the pH of the aqueous solution allows for the selective isolation of different polyoxomolybdate structures, such as (CH₃NH₃)₁₀[Mo₃₆O₁₁₂(OH)₂(H₂O)₁₄] or polymeric ((CH₃NH₃)₄[γ-Mo₈O₂₆])n. uwa.edu.au

The table below summarizes various synthetic methods for this compound salts and related polyoxomolybdates.

| Target Compound | Precursor(s) | Key Conditions | Reference |

| Ammonium Dimolybdate | Molybdenum ammonia leaching solution, H₂O₂ | pH 8.5-10.0, addition of methanol/ethanol | google.com |

| Ammonium Heptamolybdate | Molybdenum ammonia leaching solution, H₂O₂ | pH control, addition of NMP | google.com |

| Ammonium Thiomolybdate | Molybdenum compound, solid vulcanizing agent | Removal of ammonia gas, addition of ammonium salt | google.com |

| Methylammonium Polyoxomolybdates | (CH₃NH₃)₂[MoO₄] | pH control in aqueous solution or solid-state heating | uwa.edu.au |

| Polyoxomolybdate-bisphosphonate complexes | Na₂MoO₄ or (NH₄)₆Mo₇O₂₄ | pH control (3-8), controlled temperature (20-130°C) | google.com |

| Octamolybdate ([Mo₈O₂₆]⁴⁻) salts | Molybdate solution | Isomerization in acetonitrile, addition of counter-cations (Rb⁺, Cs⁺) | nih.gov |

This compound as a Building Block in Polyoxomolybdate Assembly

This compound and its parent molybdate anion are the primary building blocks for the construction of complex polyoxomolybdate architectures. mdpi.com The self-assembly process is governed by a complex interplay of external factors like pH, concentration, ligands, and temperature, which can trigger the formation of different species in solution. mdpi.com The fundamental unit is often considered the {MoOₓ} octahedron, which polymerizes through corner, edge, or face sharing upon protonation of the initial [MoO₄]²⁻ tetrahedron. This process gives rise to a vast array of structures, from simple isopolymolybdates like the heptamolybdate [Mo₇O₂₄]⁶⁻ to giant, nano-sized clusters like the wheel-shaped {Mo₁₅₄} and the spherical {Mo₁₃₂}. mdpi.comnih.govd-nb.info

These building blocks, such as the pentagonal {(Mo)Mo₅} unit, are crucial for promoting molecular growth and are found in many highly reduced, mixed-valence molybdenum blue and brown clusters. nih.govd-nb.info By carefully controlling the degree of reduction and pH, different building units like {Mo₁}, {Mo₂}, and {MoV₂} can be generated, leading to a diversity of structures. nih.gov Labile lacunary heteropolymolybdates, which are essentially incomplete POM structures, can act as inorganic multidentate ligands, providing reactive sites for further coordination and assembly into larger, stable functional materials. rsc.org

A significant challenge in polyoxomolybdate chemistry is controlling the assembly to isolate specific structures, as aqueous systems often result in complex mixtures. researchgate.net The "ligand-directed" approach has emerged as a powerful strategy to overcome this by using organic ligands to protect and direct the assembly of molybdate building blocks. nih.gov These ligands can stabilize highly reactive vacant sites on lacunary (incomplete) POMs, preventing uncontrolled transformation and guiding the formation of novel structures. researchgate.netnih.gov

This strategy can be applied in two main ways:

Top-Down Synthesis : This approach involves the controlled deconstruction of a larger, pre-formed plenary (complete) POM. For instance, reacting plenary Keggin-type polyoxomolybdates like [α-XMo₁₂O₄₀]³⁻ (where X = P, As, V) with a ligand such as 4-methoxypyridine (B45360) (pyOMe) in an organic solvent can selectively produce trivacant lacunary species, [XMo₉O₃₁(pyOMe)₃]³⁻. rsc.org This method is notable for enabling the synthesis of species like lacunary vanadomolybdate, which is not accessible through traditional aqueous chemistry. rsc.org

Bottom-Up Synthesis : This involves building complex structures from simple mononuclear precursors. oup.com In this method, ligands are introduced into the reaction mixture containing the molybdate source to guide the condensation process from the ground up.

A key success of this approach is the synthesis of trivacant lacunary Keggin-type polyoxomolybdates, [XMo₉O₃₄(pyOMe)₃]³⁻ (X = P, As), by reacting mononuclear precursors ([MoO₄]²⁻ and [H₂XO₄]⁻) with an acid in the presence of 4-methoxypyridine as a protecting ligand in an organic solvent. oup.comoup.com This ligand-directed bottom-up strategy offers precise structural control and minimizes byproduct formation. oup.com The use of pyridine (B92270) derivatives as protecting groups has been instrumental in the selective formation and isolation of previously unknown lacunary polyoxomolybdates. researchgate.netnih.gov

The bottom-up synthesis of polyoxomolybdates is a versatile strategy that builds complex, high-nuclearity clusters from simple, mononuclear molybdenum precursors like the [MoO₄]²⁻ anion. oup.comoup.com This approach provides a high degree of control over the final structure by carefully adjusting stoichiometric ratios and reaction conditions. oup.com

A prime example is the synthesis of ligand-protected trivacant lacunary Keggin-type polyoxomolybdates. oup.comoup.com In this process, tetra-n-butylammonium (TBA) salts of the mononuclear precursors, such as TBA₂MoO₄ (the molybdenum source) and TBAH₂PO₄ (the phosphorus source), are used due to their solubility in organic solvents. oup.com The condensation into a polyoxomolybdate structure is initiated by the addition of an acid, like acetic acid or perchloric acid, in the presence of a protecting organic ligand. oup.com The amount of acid added is a critical parameter; different quantities can lead to different products, highlighting the role of proton concentration in driving the specific condensation reactions required for each structure. oup.com This methodology has proven successful for creating tailored lacunary polyoxomolybdates that are inaccessible through conventional aqueous-phase synthesis. oup.com

Mechanistic Insights into Molybdenum Condensation Reactions

The formation of polyoxomolybdates from simple molybdate anions is a complex process of protonation and condensation (dehydration). In aqueous solutions, the tetrahedral molybdate ion, [MoO₄]²⁻, is the dominant species at high pH (above 7). researchgate.net As the pH is lowered (i.e., as the solution is acidified), the [MoO₄]²⁻ ions become protonated.

The initial protonation step is believed to be a prelude to condensation, where the molybdenum center expands its coordination sphere by coordinating water molecules. This is followed by a series of condensation reactions where water molecules are eliminated to form Mo-O-Mo bridges, linking the molybdenum centers together. researchgate.netnih.gov This process can be generally described as:

n[MoO₄]²⁻ + mH⁺ ⇌ [MoₙOₓ]ʸ⁻ + (m/2)H₂O

The extent of condensation and the specific isopolymolybdate anion formed are highly dependent on the pH. researchgate.net For example, in the pH range of 3-5, the heptamolybdate anion, [Mo₇O₂₄]⁶⁻, is a dominant species, while below pH 2, the octamolybdate, [Mo₈O₂₆]⁴⁻, becomes more prevalent. researchgate.net These condensation reactions are reversible, and the various polyanions exist in a dynamic equilibrium in solution. The mechanism involves frequent proton transfer events between the molybdate species and solvent molecules, which occur with small free-energy barriers. researchgate.net This step-wise aggregation, driven by protonation and dehydration, is the fundamental mechanism responsible for the vast structural diversity of polyoxomolybdate chemistry.

Catalytic Applications and Mechanistic Investigations Involving Hydrogenmolybdate

Role of Hydrogenmolybdate in Heterogeneous Catalysiskit.educhemrxiv.orgresearchgate.netethz.chiitm.ac.in

In heterogeneous catalysis, this compound species often serve as precursors to the active catalytic sites. These catalysts are typically solids that are in a different phase from the reactants, which are usually gases or liquids. hawaii.edu The catalytic process in such systems involves several steps: adsorption of reactants onto the catalyst surface, activation of the adsorbed reactants, reaction on the surface, and finally, desorption of the products. hawaii.edu The effectiveness of these catalysts often depends on providing a surface where reactions can occur with a lower activation energy. hawaii.eduibchem.com

Molybdenum-based catalysts, such as those derived from this compound, are crucial in many industrial applications. For instance, molybdenum sulfides are widely used in hydrodesulfurization and hydrodenitrogenation processes in the petroleum industry. rsc.org Additionally, molybdenum-based materials are being explored for the conversion of methane (B114726) into valuable aromatic compounds. nih.gov

Understanding the nature of the active sites is fundamental to designing more efficient catalysts. kit.eduiitm.ac.inmdpi.com The active site is the specific location on the catalyst where the chemical reaction takes place. iitm.ac.in However, identifying and characterizing these sites can be challenging due to their dynamic nature and the complexity of the catalyst surface. chemrxiv.orgmdpi.com

In the context of molybdenum-based catalysts, operando techniques, which allow for the study of the catalyst under actual reaction conditions, have been instrumental. For example, in the dehydroaromatization of methane over Mo/H-ZSM-5, combined X-ray absorption near-edge spectroscopy, X-ray diffraction, and X-ray emission spectroscopy have revealed the evolution of molybdenum species during the reaction. nih.gov Initially, isolated Mo-oxo species are converted into metastable MoCₓOᵧ species, which are responsible for the formation of initial hydrocarbon products. nih.gov Further carburization leads to the formation of MoC₃ clusters, which are associated with the production of benzene. nih.gov

The reaction pathway, or the sequence of elementary steps through which a reaction proceeds, is intricately linked to the nature of the active sites. researchgate.net For instance, in the hydrodeoxygenation (HDO) of bio-oil model compounds using sulfided MoS₂-based catalysts, the reaction pathway is influenced by the promoter metals used. rsc.org The direct deoxygenation (DDO) pathway is often dominant, as indicated by the absence of certain intermediates. rsc.org

Table 1: Evolution of Mo Species and Corresponding Products in Methane Dehydroaromatization

| Time on Stream | Predominant Mo Species | Primary Products |

| Initial | Isolated Mo-oxo | - |

| Short | MoCₓOᵧ | C₂Hₓ and C₃Hₓ |

| Extended | MoC₃ | Benzene |

This table illustrates the correlation between the changing speciation of molybdenum on the ZSM-5 support and the products formed during methane dehydroaromatization, as determined by operando X-ray techniques. nih.gov

The chemical form, or speciation, of molybdenum has a profound impact on the catalyst's performance, including its activity and selectivity. nih.gov The speciation of the catalyst can be influenced by various factors, including the preparation method, the support material, and the reaction conditions. mdpi.comnih.govmdpi.com

For example, in the case of MoS₂ catalysts synthesized hydrothermally, the pH of the preparation solution affects the morphology and crystallinity of the resulting material. mdpi.com A higher pH can lead to a more complete decomposition of the precursor and the formation of sulfur vacancies, which can enhance catalytic activity in reactions like CO methanation. mdpi.com

Similarly, for supported platinum catalysts used in liquid organic hydrogen carrier (LOHC) systems, the size of the platinum nanoparticles significantly influences dehydrogenation productivity and the formation of by-products. rsc.org This highlights the general principle that controlling the catalyst's physical and chemical properties at the nanoscale is crucial for optimizing its performance.

The addition of promoters can also alter the speciation and, consequently, the catalytic behavior. In the HDO of 4-propylguaiacol over MoS₂/γ-Al₂O₃, promoting the catalyst with different transition metals like nickel, copper, zinc, and iron leads to vastly different product yields. rsc.org The nickel-promoted catalyst, for instance, shows a high yield of deoxygenated cycloalkanes. rsc.org

Table 2: Effect of Promoter on Product Yield in HDO of 4-Propylguaiacol

| Promoter Metal | Yield of Deoxygenated Cycloalkanes | Yield of Deoxygenated Aromatics | Remaining Phenolics |

| Nickel (Ni) | 94% | - | - |

| Copper (Cu) | - | - | 42% |

| Zinc (Zn) | - | 16% | - |

| Iron (Fe) | - | 19% | - |

This table summarizes the catalytic performance of different transition metal-promoted MoS₂/γ-Al₂O₃ catalysts in the hydrodeoxygenation of 4-propylguaiacol, demonstrating the significant influence of the promoter on product distribution. rsc.org

Homogeneous Catalysis Mediated by this compound Species

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically in a liquid solution. ethz.chhawaii.edu This setup often allows for milder reaction conditions and can offer high selectivity due to the well-defined nature of the catalytic species. ethz.ch this compound and its derivatives, particularly thiomolybdates, have been explored as homogeneous catalysts for various reactions. nih.gov

Thiomolybdates, which are molecular molybdenum-sulfide clusters, have been investigated for their electro- and photocatalytic activity, especially in the context of the hydrogen evolution reaction (HER). nih.gov These molecular clusters can serve as mimics for the active sites of heterogeneous molybdenum sulfide (B99878) catalysts. nih.gov For instance, mixed oxothiomolybdate rings have demonstrated catalytic hydrogen evolution in the presence of acids. nih.gov The ligand environment of these clusters plays a crucial role in their catalytic activity and stability. nih.govuark.edu

A significant area of homogeneous catalysis involving molybdenum is hydroformylation, an industrial process that converts alkenes into aldehydes. wikipedia.org While rhodium-based catalysts are common, the principles of coordination chemistry and ligand effects are broadly applicable. wikipedia.orglibretexts.org The catalyst interacts with reactants to form an intermediate, which then proceeds through a series of steps to form the product and regenerate the catalyst. hawaii.edu

Electron Transfer Mechanisms in Molybdenum-Based Catalytic Cyclesrsc.orgoaes.ccmdpi.com

The catalytic activity of molybdenum compounds is fundamentally linked to their ability to facilitate electron transfer. rsc.org Molybdenum can readily cycle between different oxidation states, most commonly Mo(IV), Mo(V), and Mo(VI), which is a key feature in many catalytic cycles. mdpi.com

In many molybdoenzymes, the catalytic cycle involves coupled electron-proton transfer (PCET). rsc.org This mechanism is also relevant to synthetic molybdenum catalysts. For example, in the catalytic cycle of some molybdenum enzymes, a reductive half-reaction where the substrate is oxidized and Mo(VI) is reduced to Mo(IV) is followed by an oxidative half-reaction to regenerate the Mo(VI) state. rsc.org This regeneration often involves two sequential one-electron oxidations coupled with proton elimination. rsc.org

The Schrock catalyst, a well-known molybdenum-based complex for nitrogen fixation, operates through a series of proton-coupled electron transfer steps to activate the dinitrogen molecule. rsc.org The molybdenum atom in this catalyst cycles through oxidation states from III to VI. rsc.org The design of such catalysts focuses on optimizing the energetics of these electron and proton transfer steps. rsc.org

In molybdenum carbides (MoCₓ) and nitrides (MoNₓ), electron transfer between molybdenum and the non-metal atom (carbon or nitrogen) modifies the electronic structure of the molybdenum, influencing its catalytic properties. oaes.cc For example, in MoCₓ, electrons transfer from molybdenum to carbon, leading to a contraction of the d-band and an increased density of states near the Fermi level, which can enhance catalytic activity. oaes.cc

Environmental Geochemistry and Speciation Dynamics of Molybdenum in Aqueous Systems

Aqueous Speciation and Transport of Hydrogenmolybdate in Natural Waters

The speciation of molybdenum in aqueous solutions is fundamentally governed by pH and the total molybdenum concentration. In most oxic natural waters, which are characterized by near-neutral to alkaline pH, molybdenum exists predominantly as the simple, tetrahedral oxyanion, molybdate (B1676688) (MoO₄²⁻) epa.govimoa.info. This form is highly soluble and chemically stable, contributing to molybdenum's general mobility in such environments epa.gov.

As the pH of the water decreases, the molybdate ion becomes protonated imoa.info. This process leads to the formation of various polymeric species through condensation reactions, particularly at higher molybdenum concentrations (greater than 10⁻³ mol/L) imoa.info. The specific polymolybdate ions that form are dependent on the pH level. For instance, in the pH range of 5 to 6, the heptamolybdate ion ([Mo₇O₂₄]⁶⁻) is the predominant species. As acidity increases further to a pH of 3 to 5, the octamolybdate ion ([Mo₈O₂₆]⁴⁻) becomes dominant imoa.info. In highly acidic solutions, cationic forms such as [MoO₂]²⁺ may appear imoa.info. In saline environments, Mo-oxo-chloride complexes can also form imoa.info.

The transport of these molybdenum species in natural waters is largely dictated by their charge and interaction with solid phases. The anionic nature of molybdate and its polymers at most natural pH values means they are not readily attracted to the typically negatively charged surfaces of many common soil and sediment particles, which enhances their mobility in groundwater and surface water systems epa.govnih.gov. However, transport can be significantly retarded by adsorption onto positively charged mineral surfaces, particularly under acidic conditions nih.gov.

Table 1: Predominant Aqueous Molybdenum(VI) Species as a Function of pH

| pH Range | Predominant Molybdenum Species | Typical Conditions |

|---|---|---|

| > 6 | Monomeric Molybdate ([MoO₄]²⁻) | Neutral to alkaline waters |

| 5 - 6 | Heptamolybdate ([Mo₇O₂₄]⁶⁻) | Mildly acidic conditions (at Mo concentrations > 10⁻³ M) |

| 3 - 5 | Octamolybdate ([Mo₈O₂₆]⁴⁻) | Moderately acidic conditions (at Mo concentrations > 10⁻³ M) |

| < 1 | Cationic Species (e.g., [MoO₂]²⁺) | Highly acidic solutions |

Interactions of this compound with Geologic Media and Mineral Phases

The fate and transport of molybdenum in the subsurface are significantly influenced by its interactions with various geologic materials. These interactions primarily involve adsorption/desorption processes on mineral surfaces and precipitation/dissolution reactions that form or dissolve molybdenum-bearing minerals mtech.eduusda.gov. The extent of these interactions depends on the specific mineralogy of the media, water chemistry (especially pH), and the speciation of molybdenum itself usda.govbohrium.com.

Adsorption and Desorption Processes on Mineral Surfaces

Adsorption is a key mechanism controlling the mobility of molybdate in soils and aquifers. The process is highly pH-dependent and varies significantly among different mineral types usda.govbohrium.com.

Iron and Aluminum Oxides: Minerals such as goethite (α-FeOOH), hematite, and gibbsite (α-Al(OH)₃) are major sinks for molybdate in many geochemical systems usda.gov. Molybdate adsorption on these oxide surfaces typically exhibits a maximum at a low pH of around 4 to 5 usda.govbohrium.com. As the pH increases, adsorption decreases sharply, with very little uptake observed above pH 8 usda.govbohrium.com. This behavior is attributed to the surface charge of the minerals, which becomes less positive (or more negative) at higher pH, leading to electrostatic repulsion of the anionic molybdate species nih.gov. The mechanism of adsorption on these oxides is considered to be an inner-sphere surface complexation, where the molybdate ion directly bonds to the mineral surface through ligand exchange with surface hydroxyl groups usda.govusda.gov. This is supported by observations that molybdate adsorption on goethite shows little dependence on ionic strength usda.gov.

Clay Minerals: Molybdate also adsorbs onto clay minerals like kaolinite, montmorillonite, and illite. The adsorption pattern is similar to that on oxides, with a peak near pH 3-4, followed by a rapid decrease as pH rises usda.govbohrium.com. The adsorption capacity among these clays generally follows the order: kaolinite < illite < montmorillonite bohrium.com.

Desorption: The desorption of molybdenum can be a slow process, suggesting that once adsorbed, it may not be easily remobilized. Some studies have suggested that slow desorption from minerals like goethite could be due to the diffusion of molybdenum into micropores following the initial adsorption event usda.gov.

Table 2: Molybdate Adsorption Characteristics on Various Minerals

| Mineral Type | pH of Maximum Adsorption | Adsorption Behavior with Increasing pH | Proposed Mechanism |

|---|---|---|---|

| Fe/Al Oxides (Goethite, Hematite) | ~ 4 - 5 | Decreases sharply above pH 5 | Inner-sphere complexation |

| Clay Minerals (Kaolinite, Illite) | ~ 3 - 4 | Decreases sharply, near zero by pH 7 | Surface complexation |

| Calcite (CaCO₃) | Low adsorption observed; not a significant sink for Mo |

Precipitation-Dissolution Equilibria of Molybdenum Minerals

Under specific geochemical conditions, the concentration of molybdate in solution can be controlled by the precipitation and dissolution of molybdenum-bearing minerals.

Precipitation: The formation of the mineral powellite (CaMoO₄) is a significant process that can remove molybdate from solution, particularly in calcium-rich waters mtech.edu. Geochemical modeling indicates that powellite precipitation acts as a primary control on molybdenum concentrations in certain aquifers, effectively sequestering it in the solid phase mtech.edu. In acidic and reducing environments, molybdenum can precipitate as molybdenum sulfide (B99878) (MoS₂) osti.gov. The precipitation of molybdenum(V) hydroxide has also been observed under specific pH conditions (between 5 and 5.8) nih.gov. Ferric salts have been shown to be effective in co-precipitating molybdenum under acidic conditions mdpi.com.

Dissolution: Conversely, the dissolution of these minerals can act as a long-term secondary source of molybdenum contamination mtech.edu. For instance, if the geochemical conditions change (e.g., a decrease in calcium concentration or a shift in pH), previously precipitated powellite can dissolve, re-releasing molybdate into the groundwater mtech.edu. The dissolution of host minerals can also be a primary source of molybdenum. Studies have shown that the dissolution of dolomite, triggered by pyrite oxidation and subsequent acid production, can release molybdenum associated with organic matter held within the dolomite mineral matrix nih.govnih.gov.

Geochemical Modeling of Molybdenum Fate and Transport

Geochemical modeling is a critical tool for integrating laboratory and field data to understand and predict the complex processes governing the fate and transport of molybdenum in the environment nih.govresearchgate.net. These models use thermodynamic and kinetic data to simulate speciation, adsorption, and precipitation-dissolution reactions under a wide range of subsurface conditions epa.govmtech.edu.

Models like EQ3/6 and Geochemist's Workbench have been used to simulate water-rock interactions and predict molybdenum speciation. For example, modeling has shown that in certain basalt aquifers, molybdenum speciates primarily between dissolved molybdate and the mineral powellite (CaMoO₄) mtech.edu. These models can predict how changes in pH affect speciation; under low pH (<4), molybdic acid becomes the dominant species, inhibiting powellite precipitation mtech.edu.

Reactive transport models incorporate chemical reactions with physical transport processes (advection and dispersion) to simulate the movement of molybdenum plumes in groundwater mtech.eduresearchgate.net. These models have been used to show that powellite can precipitate during active contamination and then slowly dissolve when flushed with background groundwater, potentially remobilizing molybdenum mtech.edu. Surface complexation models, which provide a more mechanistic description of adsorption, have been incorporated into kinetic transport models to accurately describe the reactive transport of molybdenum under various geochemical conditions, such as changing pH and ionic composition nih.govresearchgate.net. However, a lack of up-to-date thermodynamic and kinetic data for some molybdenum reactions, particularly under reducing conditions, can limit the predictive capability of current models epa.gov.

Biochemical Relevance and Molecular Interactions of Hydrogenmolybdate

Molecular Recognition and Binding Mechanisms with Biomolecules

Molecular recognition is a fundamental process in biology, referring to the specific interaction between two or more molecules through noncovalent bonds. mdpi.comwikipedia.org This process governs a vast array of cellular functions, including enzyme-substrate binding, antigen-antibody interactions, and the binding of signaling molecules to receptors. mdpi.comwikipedia.orgnju.edu.cnopenaccessjournals.com The specificity of these interactions is dictated by the principle of molecular complementarity, where the shape and chemical properties of the interacting molecules are precisely matched. wikipedia.org

In the context of hydrogenmolybdate and other molybdenum oxoanions, molecular recognition is crucial for their transport, storage, and incorporation into enzymes. The binding of these oxoanions to biomolecules is primarily driven by noncovalent interactions such as hydrogen bonding and electrostatic interactions. nih.govlibretexts.org For instance, the antibiotic vancomycin (B549263) selectively binds to bacterial peptides through a network of five hydrogen bonds, illustrating the power of this interaction in molecular recognition. wikipedia.org

The interaction of molybdate (B1676688) with proteins can be understood through models of molecular recognition like the "induced fit" and "conformational selection" hypotheses. nih.gov The induced-fit model suggests that the binding of a ligand induces a conformational change in the protein, leading to a more complementary fit. nih.gov Conversely, the conformational selection model posits that proteins exist in an ensemble of conformations, and the ligand selectively binds to a pre-existing compatible conformation. nih.gov It is likely that both mechanisms play a role in the binding of molybdate to its target proteins. nih.gov

The initial binding of molybdate to a protein may occur through conformational selection, followed by finer adjustments of the protein's side chains and backbone via an induced-fit mechanism to optimize the interaction. nih.gov This dynamic interplay ensures both specificity and high affinity in the binding process.

Role of Molybdenum Oxoanions in Enzymatic Systems (excluding physiological effects)

Molybdenum, in the form of the molybdenum cofactor (Moco), is an essential component in the active sites of a variety of enzymes that catalyze critical redox reactions. oregonstate.edumdpi.comnih.gov These molybdoenzymes are vital for the metabolism of carbon, nitrogen, and sulfur. oregonstate.edu The molybdenum atom within Moco cycles between the +4 and +6 oxidation states, facilitating the transfer of oxygen atoms and electrons. nih.gov

The biosynthesis of Moco is a complex, multi-step process. It begins with the uptake of molybdate from the environment by specialized transporters. nih.gov The final step involves the insertion of molybdenum into a pterin (B48896) derivative called molybdopterin (MPT), a reaction catalyzed by molybdenum insertases. mdpi.commdpi.com This process is often facilitated by a multi-enzyme complex that channels the oxygen-sensitive intermediates. nih.gov

Molybdoenzymes can be categorized into several families based on the structure of their molybdenum centers. d-nb.infooup.com

Molybdenum Hydroxylases: This large family of enzymes, which includes xanthine (B1682287) oxidase and aldehyde oxidase, possesses a Mo=S group in the active site and catalyzes hydroxylation reactions where a water molecule is the source of the oxygen atom. d-nb.infooup.com

Eukaryotic Oxo Transferases: This family includes sulfite (B76179) oxidase and assimilatory nitrate (B79036) reductases. These enzymes have a MoO2 unit in their active sites and catalyze the transfer of an oxygen atom to or from a substrate. d-nb.infooup.com

Prokaryotic Oxo Transferases and Related Enzymes: This diverse group from bacteria catalyzes a range of oxygen atom transfer and other redox reactions. d-nb.infooup.com

A key aspect of the enzymatic mechanism of many molybdoenzymes is the direct transfer of an oxygen atom. d-nb.info For example, sulfite oxidase catalyzes the oxidation of sulfite to sulfate, a crucial step in the metabolism of sulfur-containing amino acids. oregonstate.edu In contrast, some molybdenum enzymes, like certain formate (B1220265) dehydrogenases, operate by direct oxidation of the substrate without oxygen atom transfer. d-nb.infooup.com

The molybdenum cofactor itself can exist in different forms. In some bacteria, Moco is found as a dinucleotide derivative. mdpi.com Furthermore, the iron-molybdenum cofactor (FeMo-co) of nitrogenase, an enzyme crucial for biological nitrogen fixation, represents a distinct form of molybdenum cofactor. libretexts.orgnih.gov

Table 1: Major Families of Molybdoenzymes and their Catalytic Functions

| Enzyme Family | Key Active Site Feature | General Catalytic Function | Example Enzymes |

| Molybdenum Hydroxylases | Mo=S | Hydroxylation using water as the oxygen source | Xanthine Oxidase, Aldehyde Oxidase |

| Eukaryotic Oxo Transferases | MoO₂ | Oxygen atom transfer | Sulfite Oxidase, Nitrate Reductase |

| Prokaryotic Oxo Transferases | Varied | Oxygen atom transfer and other redox reactions | DMSO Reductase, Biotin-S-oxide Reductase |

| Nitrogenases | FeMo-co | Nitrogen fixation | Nitrogenase |

Advanced Analytical Approaches for Trace Molybdenum Speciation in Biological Contexts

The determination of the chemical form, or speciation, of molybdenum in biological samples is critical because the element's bioavailability and function are highly dependent on its specific chemical species. researchgate.netresearchgate.net A variety of advanced analytical techniques are employed for this purpose, often involving the coupling of a separation method with a sensitive detection technique. researchgate.netresearchgate.net

Hyphenated Techniques:

The most powerful approaches for elemental speciation analysis are "hyphenated techniques," which combine the separation power of chromatography or electrophoresis with the high sensitivity and elemental specificity of mass spectrometry. researchgate.netnih.gov

High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This is a widely used and effective technique for speciation analysis. researchgate.netresearchgate.netimoa.inforesearchgate.net HPLC separates the different molybdenum species in a sample based on their physicochemical properties (e.g., size, charge). researchgate.net The separated species are then introduced into an ICP-MS system, which atomizes and ionizes the sample, allowing for the highly sensitive and selective detection of molybdenum. nih.govnih.gov This technique can be used to quantify various molybdenum-containing species in complex biological matrices. researchgate.net

Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS): Capillary electrophoresis separates charged species based on their electrophoretic mobility in a capillary filled with an electrolyte. spiedigitallibrary.orgnih.govresearchgate.net When coupled with ICP-MS, it provides excellent separation efficiency and resolution for the speciation of metal ions, including molybdate. iaea.orgomicsonline.org CE-ICP-MS is particularly useful for separating different metal-ligand complexes and inorganic anions. spiedigitallibrary.orgomicsonline.org

Direct Spectroscopic Methods:

X-ray Absorption Fine Structure (XAFS) Spectroscopy: XAFS is a direct method for determining the chemical speciation of elements in a sample. mdpi.com It provides information about the local chemical environment of the molybdenum atoms, including their oxidation state and coordination. mdpi.com However, its application to trace amounts of molybdenum in biological samples can be limited by its higher detection limits compared to ICP-MS. mdpi.com

Sample Preparation and Challenges:

A crucial aspect of speciation analysis is sample preparation. The goal is to extract the molybdenum species from the biological matrix without altering their chemical form. researchgate.net This can be challenging, and the chosen extraction method must be carefully validated.

Table 2: Comparison of Advanced Analytical Techniques for Molybdenum Speciation

| Technique | Principle | Advantages | Limitations |

| HPLC-ICP-MS | Chromatographic separation followed by elemental mass spectrometric detection. researchgate.netresearchgate.net | High sensitivity, high selectivity, applicable to a wide range of species. nih.gov | Potential for species transformation during chromatography. researchgate.net |

| CE-ICP-MS | Electrophoretic separation followed by elemental mass spectrometric detection. spiedigitallibrary.orgomicsonline.org | High separation efficiency, excellent resolution for charged species. researchgate.net | Limited to charged species, potential for adsorption to the capillary wall. omicsonline.org |

| XAFS | Measures the absorption of X-rays to probe the local atomic environment. mdpi.com | Provides direct information on chemical form and coordination. mdpi.com | Higher detection limits, may not be suitable for trace concentrations. mdpi.com |

Emerging Research Directions and Future Perspectives

The field of molybdenum chemistry, particularly concerning hydrogenmolybdate and related oxyanions, is experiencing a surge of innovation. Researchers are leveraging advanced computational and experimental techniques to unravel complex reaction mechanisms and design novel materials. These efforts are paving the way for significant advancements in catalysis, materials science, and environmental technology.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing hydrogenmolybdate compounds in aqueous solutions?

- Methodological Answer : Synthesis typically involves controlled acid-base titration of sodium molybdate (Na₂MoO₄) with hydrochloric acid (HCl) under inert atmospheres to prevent oxidation. Critical parameters include pH stabilization (4.5–6.0) and temperature control (25–40°C) to avoid polymorphic phase transitions . For reproducibility, document reagent purity, stirring rates, and crystallization times. Example protocol:

1. Dissolve Na₂MoO₄·2H₂O (0.1 M) in deionized water.

2. Titrate with 1 M HCl at 30°C until pH 5.3.

3. Filter precipitate, wash with ethanol, and dry under vacuum.

- Data Validation : Use X-ray diffraction (XRD) to confirm crystalline structure (e.g., α-H₂MoO₄ vs. β-H₂MoO₄) and inductively coupled plasma mass spectrometry (ICP-MS) to verify stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound structures?

- Methodological Answer :

- FTIR : Identifies Mo–O–H bonding (800–950 cm⁻¹) and hydroxyl stretching (3200–3600 cm⁻¹) .

- Raman Spectroscopy : Detects symmetric stretching modes of MoO₄²⁻ units (850–900 cm⁻¹) .

- XPS : Quantifies oxidation states (Mo⁶+ peaks at 232–235 eV) and surface composition .

- Table: Key Characterization Parameters

| Technique | Target Feature | Optimal Conditions |

|---|---|---|

| XRD | Crystallinity | Cu-Kα radiation, 2θ = 10–80° |

| FTIR | Functional Groups | KBr pellets, 400–4000 cm⁻¹ |

| XPS | Surface Chemistry | Ultra-high vacuum, monochromatic Al-Kα source |

Q. How can researchers ensure reproducibility in this compound synthesis across different laboratories?

- Methodological Answer :

- Standardize protocols using IUPAC guidelines for inorganic synthesis .

- Report detailed metaprecursor sources, reaction vessel material, and ambient humidity .

- Share raw diffraction data and spectroscopic profiles via repositories like Zenodo or institutional databases .

Advanced Research Questions

Q. What methodologies resolve discrepancies in reported this compound stability under varying pH conditions?

- Methodological Answer :

- Controlled Aging Studies : Monitor structural changes via in-situ XRD under pH 2–10 for 30 days .

- Thermodynamic Modeling : Use Density Functional Theory (DFT) to predict phase stability and compare with experimental decomposition products .

- Contradiction Analysis : Cross-validate findings with multiple techniques (e.g., TGA for thermal stability vs. Raman for structural integrity) .

Q. How do computational models enhance the understanding of this compound’s catalytic mechanisms?

- Methodological Answer :

- DFT/Molecular Dynamics : Simulate adsorption energetics of reactants (e.g., H₂O, O₂) on Mo active sites .

- Kinetic Monte Carlo (kMC) : Model reaction pathways for oxidation catalysis, accounting for surface defects .

- Validation : Compare computational turnover frequencies (TOFs) with experimental electrochemical data (e.g., cyclic voltammetry) .

Q. What strategies address inconsistencies in this compound’s thermodynamic data from different sources?

- Methodological Answer :

- Meta-Analysis : Aggregate published ΔG°f values (e.g., NIST Chemistry WebBook, ICSD) and assess measurement conditions (calorimetry vs. electrochemical methods) .

- Uncertainty Quantification : Apply error-propagation models to identify outliers due to impurities or instrumentation bias .

- Collaborative Reproducibility : Replicate key studies via multi-lab initiatives, adhering to FAIR data principles .

Data Management and Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.